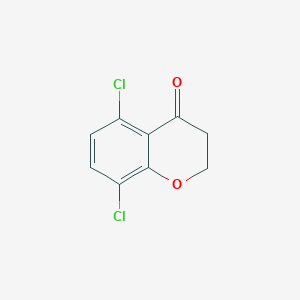

5,8-dichlorochroman-4-one

Description

5,8-Dichlorochroman-4-one is a halogenated chromanone derivative characterized by a benzopyran-4-one core with chlorine atoms at the 5- and 8-positions. Chromanones are bicyclic compounds consisting of a benzene ring fused to a dihydropyran-4-one system, often studied for their biological and electronic properties.

Properties

IUPAC Name |

5,8-dichloro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBJCESWEFSPNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC(=C2C1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409016 | |

| Record name | 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22406-36-6 | |

| Record name | 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-dichlorochroman-4-one typically involves the chlorination of 3,4-dihydro-2H-1-benzopyran-4-one. One common method is the reaction of 3,4-dihydro-2H-1-benzopyran-4-one with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5th and 8th positions .

Industrial Production Methods

In an industrial setting, the production of 5,8-dichlorochroman-4-one can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

5,8-Dichloro-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of dichloroquinones.

Reduction: Formation of dihydrobenzopyrans.

Substitution: Formation of substituted benzopyrans with various functional groups.

Scientific Research Applications

Synthesis and Derivative Development

5,8-Dichlorochroman-4-one serves as a precursor for various derivatives that exhibit enhanced biological activities. The synthesis typically involves the cyclodehydration of β-diketones under acidic conditions. This method allows for the introduction of various substituents that can modify the compound's pharmacological properties.

Table 1: Common Synthetic Pathways for 5,8-Dichlorochroman-4-one Derivatives

Antimicrobial Properties

Research has demonstrated that derivatives of 5,8-dichlorochroman-4-one possess notable antimicrobial properties. For instance, studies have shown that compounds derived from this scaffold exhibit activity against a range of bacteria and fungi.

- Antileishmanial Activity : The derivative 6,8-dichloro-2-methyl-4H-chromen-4-one has been evaluated for its effectiveness against Leishmania major, showing promising results compared to standard treatments .

- Antimicrobial Screening : New derivatives synthesized from 5,8-dichlorochroman-4-one were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Some compounds showed comparable efficacy to gentamicin and fluconazole .

Anti-inflammatory and Antioxidant Effects

The chromone structure is known for its anti-inflammatory properties. Compounds based on 5,8-dichlorochroman-4-one have been studied for their potential to reduce inflammation and oxidative stress in various biological systems.

Computational Studies and Drug Design

5,8-Dichlorochroman-4-one is often utilized in virtual screening processes during drug discovery. Its structural characteristics make it suitable for computer-assisted drug design and molecular docking studies aimed at identifying new therapeutic agents .

Case Study 1: Antileishmanial Activity

In a study evaluating the antileishmanial potential of synthesized derivatives of 6,8-dichloro-2-methyl-4H-chromen-4-one, researchers found significant activity against L. major with an IC50 value indicating strong efficacy compared to traditional drugs like Amphotericin B .

Case Study 2: Antimicrobial Efficacy

A series of new N-substituted derivatives were synthesized from 5,8-dichlorochroman-4-one and tested against multiple microbial strains. Compounds demonstrated varying degrees of inhibition, with some surpassing the effectiveness of established antibiotics .

Mechanism of Action

The mechanism of action of 5,8-dichlorochroman-4-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s chlorine atoms play a crucial role in enhancing its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 5,8-dichlorochroman-4-one and related compounds:

*Calculated based on molecular formula.

Electronic and Reactivity Differences

- Halogen Position and Electrophilicity : The 5,8-dichloro substitution in the target compound creates distinct electronic effects compared to 6,8-dichloro derivatives. DFT studies on 6,8-dichloro-2-(4-Cl-phenyl)-4H-chromen-4-one suggest that substituent positioning alters electron density distribution, influencing reactivity in cross-coupling or oxidation reactions .

- Bromine vs.

- Fluorine Substitution : 5,8-Difluorochroman-4-amine HCl exhibits higher electronegativity at the 5,8 positions, which could stabilize the molecule against metabolic degradation. The amine group further enhances solubility and bioavailability, making it a candidate for drug development .

Biological Activity

5,8-Dichlorochroman-4-one is a compound of significant interest due to its diverse biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure

5,8-Dichlorochroman-4-one belongs to the chromone family, which is characterized by a benzopyranone structure. The synthesis of this compound typically involves reactions that introduce chlorine substituents at the 5 and 8 positions of the chroman ring. Various synthetic methodologies have been explored to optimize yields and purity, including cyclization reactions and halogenation processes.

The biological activity of 5,8-dichlorochroman-4-one has been linked to several mechanisms:

- Cytotoxicity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and leukemia cells (HL-60). The mechanism appears to involve the induction of apoptosis and cell cycle arrest through the modulation of key regulatory proteins such as CDK4 and Bcl-2 .

- Gene Expression Modulation : Treatment with 5,8-dichlorochroman-4-one has been shown to up-regulate pro-apoptotic genes (e.g., P53, Bax) while down-regulating anti-apoptotic genes (e.g., Bcl-2). This dual mechanism enhances its potential as an anticancer agent .

- Targeting Epigenetic Regulators : Recent research highlights its role as an inhibitor of BET family proteins like BRD4, which are implicated in various cancers. This suggests that 5,8-dichlorochroman-4-one may exert its effects through epigenetic modulation .

Biological Activity Overview

The following table summarizes the biological activities associated with 5,8-dichlorochroman-4-one:

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of various chromone derivatives, including 5,8-dichlorochroman-4-one, on MCF-7 and HL-60 cells using MTT assays. The compound demonstrated significant cytotoxicity with IC50 values indicating its potential as an anticancer agent .

- Mechanistic Insights : In another investigation, the effects on gene expression were quantified using qRT-PCR. Results showed that treatment with 5,8-dichlorochroman-4-one led to a significant increase in mRNA levels of pro-apoptotic genes while decreasing levels of CDK4 and Bcl-2 mRNA compared to control groups .

- In Vivo Studies : Preliminary in vivo studies have suggested that compounds similar to 5,8-dichlorochroman-4-one exhibit promising antitumor activity in animal models. These findings warrant further investigation into their therapeutic potential in clinical settings .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 5,8-dichlorochroman-4-one, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation followed by chlorination. Purity is verified via high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Recrystallization using ethanol/water mixtures (70:30 v/v) improves purity. Confirm structural integrity via H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and mass spectrometry (expected molecular ion [M+H]⁺ at m/z 232.96) .

Q. Which analytical techniques are most reliable for characterizing 5,8-dichlorochroman-4-one?

- Methodological Answer :

- Spectroscopy : Use C NMR to confirm carbonyl (δ ~200 ppm) and chlorinated aromatic carbons. Infrared (IR) spectroscopy identifies C=O stretching (~1680 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹).

- Chromatography : Pair gas chromatography-mass spectrometry (GC-MS) with a DB-5 column for volatile derivatives.

- Elemental Analysis : Validate Cl content via combustion analysis (theoretical Cl%: 30.6%) .

Q. How should researchers assess the stability of 5,8-dichlorochroman-4-one under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 25°C/60% RH and 40°C/75% RH. Monitor degradation via HPLC every 30 days. Use Arrhenius kinetics to extrapolate shelf life. Protect from light using amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can contradictory spectral data for 5,8-dichlorochroman-4-one be resolved?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts).

- Impurity Profiling : Use LC-MS/MS to detect trace byproducts (e.g., mono-chloro derivatives) that may skew results.

- Collaborative Reproducibility : Share raw data with independent labs for verification, adhering to FAIR data principles .

Q. What strategies optimize the regioselectivity of chlorination in chroman-4-one derivatives?

- Methodological Answer :

- Catalytic Systems : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to direct chlorination to the 5,8-positions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation and adjust reaction times .

Q. How should researchers design experiments to address discrepancies in reported biological activity of 5,8-dichlorochroman-4-one?

- Methodological Answer :

- Dose-Response Curves : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Assay Standardization : Use positive controls (e.g., quercetin for antioxidant assays) and replicate experiments ≥3 times.

- Meta-Analysis : Aggregate published data to identify confounding variables (e.g., solvent choice, cell line variability) .

Q. What computational methods best predict the reactivity of 5,8-dichlorochroman-4-one in novel reactions?

- Methodological Answer :

- Molecular Modeling : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic sites.

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- Machine Learning : Train models on existing reaction databases to forecast synthetic pathways .

Methodological Best Practices

- Data Reproducibility : Document experimental parameters (e.g., temperature gradients, solvent batches) in supplementary materials .

- Conflict Resolution : Use Bland-Altman plots or Cohen’s kappa to statistically assess data discrepancies .

- Ethical Reporting : Disclose negative results (e.g., failed syntheses) to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.